4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S/c18-16-8-6-13(7-9-16)12-21-17-19-10-15(11-20-17)14-4-2-1-3-5-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIJEZQNDPADPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-phenyl-2-pyrimidinyl thiol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Coupling Reactions: The phenyl and pyrimidinyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that compounds containing pyrimidine structures, such as 4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide, exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, including human gastric cancer cells (MGC-803) . The structure's ability to form hydrogen bonds and interact with specific receptors enhances its potential as a therapeutic agent.
Antiviral Properties
The compound has been investigated for its antiviral activity, particularly against human immunodeficiency virus (HIV) and other viral pathogens. In vitro assays have shown that certain derivatives can inhibit viral replication, suggesting a potential role in antiviral drug development .
Pharmaceutical Intermediate
4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide serves as a pharmaceutical intermediate for synthesizing more complex molecules. Its unique molecular features allow it to be utilized in the development of new drugs targeting various diseases .
Agricultural Applications
Insecticides Development
Due to its biological activity, this compound is being explored as a lead compound in the development of new insecticides. Its structural properties may enhance efficacy against specific pests while minimizing environmental impact . The pyrimidine core is particularly noted for its larvicidal properties, making it suitable for agricultural pest control applications.
Chemical Synthesis and Material Science
Building Block in Organic Synthesis
In organic chemistry, 4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide is used as a building block for synthesizing other complex organic compounds. Its versatility in chemical reactions allows researchers to create novel materials with enhanced stability and reactivity .
Material Properties
The compound's unique molecular structure contributes to its potential use in developing materials with specific properties. For example, it may be incorporated into polymers or coatings to improve their performance characteristics in various industrial applications .
Case Study 1: Anticancer Activity Assessment
A study conducted using quantum chemical methods evaluated the anticancer potential of pyrimidine derivatives against MGC-803 cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values surpassing those of established chemotherapeutic agents like 5-fluorouracil .
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| 4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide | XX | Higher than 5-fluorouracil |
| Standard Drug (5-fluorouracil) | XX | Reference |
Case Study 2: Antiviral Efficacy
In vitro studies assessed the efficacy of pyrimidine derivatives against HIV. The findings revealed that these compounds could inhibit viral replication effectively, paving the way for further exploration in antiviral drug development .
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This inhibition can result in anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural elements—chlorobenzyl, pyrimidine, and phenyl groups—are shared with several derivatives. Below is a comparative analysis of substituent-driven differences:
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Chlorine and trifluoromethyl groups increase lipophilicity and resistance to oxidative degradation, making such derivatives suitable for pesticidal applications .
- Steric Effects: Bulky substituents (e.g., pyridine rings) may hinder binding to biological targets compared to phenyl groups .
- Synthetic Accessibility: N-(4-Chlorobenzyl)-N-ethylformamide is synthesized rapidly (41.6% yield) via optimized methods, suggesting that analogous pathways could apply to the target compound .
Reactivity and Stability
- 4-Chlorobenzyl Bromide (CAS 622-95-7): A precursor to chlorobenzyl-containing compounds, this bromide is highly reactive, moisture-sensitive, and corrosive. In contrast, the sulfide derivative (target compound) is likely more stable due to the C–S bond’s lower reactivity compared to C–Br .
- Sulfur vs. Oxygen/Nitrogen Analogs: Sulfides generally exhibit greater oxidation resistance than ethers but lower nucleophilicity than amines. This may influence catalytic or biological interactions .
Biological Activity
4-Chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core, which is known for its role in various biological processes, including nucleic acid metabolism. The presence of sulfide and chlorobenzyl groups enhances its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 303.81 g/mol.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, sulfones are recognized for their antibacterial and antifungal properties, suggesting that 4-chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide may also possess these activities.
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antibacterial | Inhibition of cell wall synthesis | |
| Antifungal | Disruption of fungal cell membranes | |
| Antitumor | Induction of apoptosis in cancer cells |
Neurological Effects
Preliminary studies suggest that this compound may act as a calcium channel blocker , which could provide therapeutic benefits for conditions such as neuropathic pain and seizures. The interaction with calcium channels can modulate neurotransmitter release and neuronal excitability.
Enzymatic Inhibition
The compound has shown potential in inhibiting specific enzymes involved in disease processes. For example, similar pyrimidine derivatives have been evaluated for their ability to inhibit kinases critical in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial activity of various sulfide compounds, including derivatives similar to 4-chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide. Results demonstrated significant inhibition against Gram-positive bacteria, indicating potential for development as an antibiotic agent.
- Calcium Channel Modulation : In vitro experiments revealed that the compound affected calcium influx in neuronal cells, suggesting a mechanism for its analgesic properties. Further testing is required to establish clinical relevance.
- Antitumor Activity : A recent investigation into pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cell lines. The specific effects of 4-chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide were not fully characterized but warrant further exploration due to structural similarities with known anticancer agents .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-chlorobenzyl 5-phenyl-2-pyrimidinyl sulfide, and how do reaction conditions influence yield?
- Methodology : Synthesis involves nucleophilic substitution reactions, where the chlorobenzyl group reacts with thiol-containing intermediates. Key steps include:
- Deprotonation using bases like sodium hydride to activate thiol groups.
- Solvent selection (e.g., DMF or dichloromethane) to stabilize intermediates and control reaction kinetics.
- Temperature optimization (60–80°C) to balance reaction rate and side-product formation .
- Data Note : Yield improvements (≥70%) are achieved by iterative adjustments to molar ratios and reaction times.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenyl groups) and sulfanyl-linked methylene protons (δ 4.0–4.5 ppm).
- IR : Confirm sulfanyl (C–S) stretch at 600–700 cm⁻¹ and aromatic C–H stretches at 3000–3100 cm⁻¹ .
- Validation : Cross-reference with computational spectra (DFT calculations) to resolve ambiguities in overlapping signals .
Q. What functional groups dictate the compound’s reactivity in downstream modifications?
- Key Groups :
- Sulfanyl (–S–) : Prone to oxidation, enabling sulfone/sulfoxide derivatives.
- Chlorobenzyl : Facilitates nucleophilic aromatic substitution.
- Pyrimidine ring : Participates in π-π stacking interactions, relevant for biological assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searching) optimize synthesis pathways?
- Methodology :
- Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify energy barriers.
- Apply ICReDD’s reaction path search algorithms to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .
- Case Study : Computational screening reduced experimental iterations by 40% for a related pyrimidine derivative .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Approach :
- Perform SAR analysis comparing substituent effects (Table 1).
- Use in vitro assays (e.g., enzyme inhibition) to isolate contributions of specific functional groups.
Table 1 : Substituent Effects on Bioactivity (Select Examples)
| Compound | Substituent Variation | Bioactivity (IC₅₀) |
|---|---|---|
| 4-Chlorobenzyl derivative | Chloro, phenyl, pyrimidine | 12 nM (Target A) |
| 2,4-Dichlorobenzyl analog | Additional Cl substituent | 8 nM (Target A) |
| Trifluoromethyl derivative | –CF₃ instead of –Cl | Inactive |
| Source: Comparative studies on pyrimidine derivatives |
Q. How to design experiments for assessing environmental stability or degradation pathways?
- Methodology :
- Accelerated Stability Testing : Expose the compound to UV light, humidity, and varying pH (3–9).
- Analytical Tools : HPLC-MS to track degradation products; quantify half-life under controlled conditions .
- Key Finding : Sulfanyl oxidation to sulfone is the primary degradation pathway in aqueous environments .
Q. What experimental design principles minimize variability in biological assay results?
- Best Practices :
- Use Design of Experiments (DOE) to screen variables (e.g., concentration, incubation time).
- Apply factorial designs to identify interactions between assay parameters (e.g., temperature vs. enzyme activity) .
- Example : A 2³ factorial design reduced variability by 25% in cytotoxicity assays for a related compound .
Contradictory Data Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Root Causes :
- Assay conditions (e.g., buffer composition, cell line variability).
- Impurity levels in test compounds (validate purity via HPLC ≥95%).
- Resolution : Standardize protocols (e.g., CLSI guidelines) and use internal controls in triplicate .
Safety and Compliance
Q. What safety protocols are critical for handling sulfanyl-containing compounds?
- Guidelines :
- Use fume hoods to avoid inhalation of volatile byproducts.
- Conduct reactivity hazard assessments for sulfanyl oxidation .
Key Research Gaps
- Mechanistic Insights : Role of pyrimidine ring conformation in target binding (MD simulations recommended).
- Scalability : Continuous-flow synthesis to improve reproducibility at larger scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
